molecular formula C17H16N2O5S2 B2728299 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide CAS No. 2379995-41-0

5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide

Cat. No.: B2728299
CAS No.: 2379995-41-0
M. Wt: 392.44
InChI Key: OKLPLFQSQKUFAA-UHFFFAOYSA-N
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Description

5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a combination of furan, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The thiophene and furan rings can be introduced through cyclization reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the benzamide moiety can yield amine derivatives.

Scientific Research Applications

5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of furan, thiophene, and benzamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-23-16-3-2-14(7-15(16)17(18)20)26(21,22)19-8-13-6-12(10-25-13)11-4-5-24-9-11/h2-7,9-10,19H,8H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLPLFQSQKUFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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